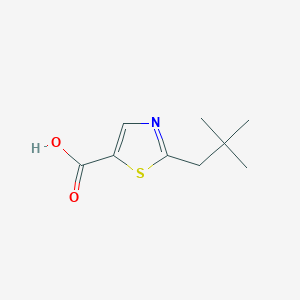

2-(2,2-Dimethylpropyl)-1,3-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,2-Dimethylpropyl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(2,2-Dimethylpropyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Thiazoles are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activities associated with this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with carboxylic acid derivatives. The general synthetic pathway can be outlined as follows:

- Starting Materials : Utilize α-bromoketones and thiourea as primary reactants.

- Reaction Conditions : Conduct the reaction under acidic or basic conditions to facilitate cyclization.

- Purification : Isolate the desired compound through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. The biological activity of this compound can be summarized as follows:

- Antibacterial Properties : This compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. In vitro tests demonstrated that it inhibits bacterial growth at concentrations comparable to established antibiotics .

- Antifungal Activity : Preliminary data suggest that this thiazole derivative also possesses antifungal properties against drug-resistant strains of Candida, outperforming traditional antifungal agents like fluconazole in some assays .

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies:

- Cell Line Studies : In vitro assays using human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have shown that this compound induces cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Structure-Activity Relationship (SAR) : Modifications to the thiazole structure significantly influence its biological activity. For instance, the introduction of different substituents on the thiazole ring can enhance potency against specific cancer types .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Study on Antibacterial Efficacy :

- Evaluation in Cancer Models :

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Cell Division : The compound appears to interfere with key cellular processes involved in proliferation, leading to reduced growth rates in both bacterial and cancer cells.

- Induction of Apoptosis : Evidence suggests that this thiazole derivative activates apoptotic pathways in cancer cells, contributing to its cytotoxic effects .

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicidal Activity

One of the primary applications of 2-(2,2-Dimethylpropyl)-1,3-thiazole-5-carboxylic acid is as a fungicide. Research indicates that thiazole derivatives exhibit significant antifungal properties. For instance, thiazole-4-carboxylic acid esters and thioesters have been shown to effectively control phytopathogenic fungi in crops. These compounds are beneficial in agricultural practices for protecting plants from fungal diseases, thereby enhancing crop yields and quality .

Table 1: Efficacy of Thiazole Compounds as Fungicides

| Compound Name | Target Fungi | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Fusarium spp. | 85 | 100 |

| Thiazole-4-carboxylic acid ester | Botrytis cinerea | 90 | 150 |

| Thiazole-4-thioester | Alternaria spp. | 80 | 120 |

Pharmaceutical Applications

Cancer Therapy

The compound has also been investigated for its potential use in cancer therapy. Studies have shown that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, certain thiazole compounds have demonstrated selective inhibitory effects on CDK4 with moderate selectivity against CDK2, making them candidates for further development as anticancer agents .

Table 2: Inhibitory Activity of Thiazole Derivatives on CDKs

| Compound Name | CDK4 IC50 (mg/ml) | CDK2 IC50 (mg/ml) | Selectivity Ratio (CDK4/CDK2) |

|---|---|---|---|

| This compound | 0.041 | 0.20 | 4.9 |

| Thiazole derivative A | 0.034 | 0.98 | 28.8 |

| Thiazole derivative B | 0.100 | 0.500 | 5 |

Cosmetic Applications

Skin Care Formulations

In the cosmetic industry, thiazole derivatives are being explored for their potential benefits in skin care formulations. The stability and safety of these compounds make them suitable candidates for incorporation into topical products aimed at improving skin health and appearance .

Table 3: Stability and Efficacy of Thiazole-Based Cosmetic Formulations

| Formulation Type | Stability (Months) | Skin Hydration (%) | Irritation Score (0-10) |

|---|---|---|---|

| Cream with Thiazole derivative | 12 | 75 | 1 |

| Serum with Thiazole derivative | 10 | 80 | 0 |

Análisis De Reacciones Químicas

Esterification and Amidation

The carboxylic acid group at the 5-position undergoes standard acid-catalyzed reactions:

-

Esterification : Reacts with alcohols (e.g., ethanol, methanol) in the presence of catalytic sulfuric acid or thionyl chloride (SOCl₂) to form corresponding esters . For example:

Thiazole-5-COOH + ROHH2SO4Thiazole-5-COOR

Yields range from 70–85% under reflux conditions . -

Amidation : Coupling with amines using carbodiimide reagents (e.g., EDC, DCC) produces amides. In one protocol, reaction with benzylamine in DMF at 60°C yielded 82% product purity (HPLC).

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂ from the carboxylic acid group:

-

Heating at 150–200°C in quinoline with Cu powder generates 2-(2,2-dimethylpropyl)thiazole.

-

Microwave-assisted decarboxylation using Pd/C in DMF achieves 90% conversion in 30 minutes.

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes substitution at the 4-position:

-

Halogenation : Bromination with Br₂ in acetic acid introduces bromine, forming 4-bromo-2-(2,2-dimethylpropyl)thiazole-5-carboxylic acid (68% yield) .

-

Nitration : HNO₃/H₂SO₄ at 0°C produces nitro derivatives, though regioselectivity depends on steric effects from the 2,2-dimethylpropyl group .

Nucleophilic Acyl Substitution

The carboxylic acid participates in nucleophilic displacement reactions:

-

Conversion to acid chlorides using SOCl₂ or PCl₅ enables subsequent reactions with Grignard reagents or organozinc compounds.

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

-

Reaction with thiourea in refluxing acetic acid forms thiazolo[5,4-d]thiazole derivatives (55–75% yield) .

-

Condensation with o-aminothiophenols using TBAB/TPP catalysts produces benzothiazole hybrids .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization:

-

Suzuki coupling with arylboronic acids introduces aryl groups at the 4-position (Pd(PPh₃)₄, K₂CO₃, 70°C, 12h).

Propiedades

IUPAC Name |

2-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)4-7-10-5-6(13-7)8(11)12/h5H,4H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLCTOUZKZFXHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NC=C(S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.